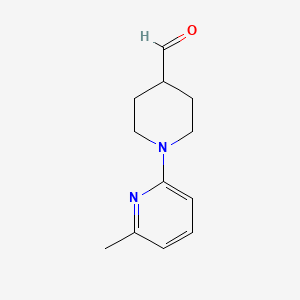

1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)piperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-3-2-4-12(13-10)14-7-5-11(9-15)6-8-14/h2-4,9,11H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUHJHCKRPGPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCC(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed:

Oxidation: Formation of 1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid.

Reduction: Formation of 1-(6-Methylpyridin-2-yl)piperidine-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the potential of piperidine derivatives, including 1-(6-methylpyridin-2-yl)piperidine-4-carbaldehyde, as inhibitors of bacterial pathogens. For instance, a structure-activity relationship (SAR) study identified this compound as a promising scaffold for developing inhibitors against Mycobacterium tuberculosis (Mtb). The compound exhibited significant inhibitory activity with an IC value ranging from 13 to 22 µM, demonstrating its potential in combating tuberculosis infections .

Central Nervous System Disorders

Research has indicated that compounds containing piperidine structures may possess neuroprotective properties. For example, derivatives of this compound have been investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds are believed to modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are critical in managing these disorders .

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various methods, often involving the condensation of piperidine derivatives with aldehydes. This synthetic versatility allows for the creation of numerous analogs with varying biological activities. A notable approach includes modifying the piperidine ring or substituents on the pyridine moiety to enhance potency and selectivity against specific targets .

Case Study 1: Tuberculosis Treatment

In a study focused on tuberculosis treatment, researchers synthesized a series of piperidine derivatives based on the scaffold of this compound. The lead compound demonstrated nearly complete sterilization of Mtb in combination therapy within two weeks in vivo, highlighting its potential as a new therapeutic agent against resistant strains of tuberculosis .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of piperidine derivatives, including this compound, in models of oxidative stress-induced neuronal damage. The results indicated that these compounds significantly reduced neuronal cell death and inflammation markers, suggesting their utility in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitrogen-containing heterocycles. Below is a comparative analysis with structurally and functionally related analogs:

Structural Analogues

Pharmacokinetic and Functional Comparisons

- The 6-methylpyridine moiety likely enhances metabolic stability compared to unsubstituted pyridines .

- Biological Activity : Compounds with pyrrolidine/piperidine dione cores (e.g., fluorobenzylidene derivatives) exhibit PGR activity, while the target compound’s aldehyde group may prioritize reactivity over direct bioactivity .

- Structural Flexibility : The methylpiperazinyl analog (CAS 1352499-33-2) shows enhanced solubility due to the basic piperazine group, whereas the target compound’s aldehyde may limit solubility but enable covalent binding in drug-target interactions .

Biological Activity

1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of this compound, reviewing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a piperidine ring substituted with a 6-methylpyridine group and an aldehyde functional group. Its chemical structure can be represented as follows:

Antimicrobial Properties

Recent studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Piperidine derivatives have also been investigated for their antiviral properties. In particular, compounds containing the pyridine moiety have shown activity against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). The introduction of specific substituents on the piperidine ring can enhance antiviral efficacy .

The biological activity of this compound is believed to involve interactions with specific molecular targets within microbial cells. The aldehyde group may play a crucial role in forming reactive intermediates that can disrupt cellular functions or inhibit essential enzymes .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperidine derivatives has revealed that modifications to the piperidine and pyridine rings can significantly impact biological activity. For example, variations in substituents can lead to improved potency and selectivity against specific pathogens .

| Compound | Biological Activity | IC50 Values |

|---|---|---|

| Compound A | Antibacterial | 13–22 μM |

| Compound B | Antiviral | 8–10 μM |

| This compound | Potentially active | TBD |

Study on Mycobacterium tuberculosis

A notable study investigated the activity of piperidine derivatives against Mycobacterium tuberculosis. The researchers found that certain analogs exhibited significant inhibitory effects, achieving nearly complete sterilization in combination therapies within two weeks in vivo . This highlights the potential of this compound as a candidate for further development in tuberculosis treatment.

Antiviral Screening

In another study focusing on antiviral properties, several piperidine derivatives were screened for their ability to inhibit HSV-1. Compounds were evaluated using a primary screening method, revealing promising candidates with enhanced antiviral activities compared to standard treatments .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step routes involving:

- Nucleophilic substitution : Reacting 6-methylpyridin-2-amine with a piperidine precursor (e.g., 4-bromopiperidine) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the 1-(6-methylpyridin-2-yl)piperidine intermediate .

- Oxidation : Subsequent oxidation of the piperidine ring’s 4-position using mild oxidizing agents (e.g., MnO₂ or Swern oxidation) to introduce the aldehyde group without over-oxidation .

Optimization Tips : - Use microwave-assisted synthesis (e.g., 100–150 W, 30–60 min) to enhance reaction efficiency and yield, as demonstrated for structurally related piperidine-chalcone hybrids .

- Monitor reaction progress via TLC or HPLC-MS to avoid side products like N-oxide formation on the pyridine ring.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the aldehyde proton (δ ~9.5–10.0 ppm) and piperidine/pyridine ring connectivity. NOESY can resolve stereochemical ambiguities in the piperidine chair conformation .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in EtOH/CHCl₃). Compare bond lengths and angles with similar piperidine-pyridine derivatives (e.g., C–N bond lengths ~1.34–1.38 Å) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (calc. for C₁₂H₁₆N₂O: 204.13 g/mol) and detect fragmentation patterns (e.g., loss of CHO group at m/z 175).

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- In vitro assays :

- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols for pyridine-piperidine hybrids .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hr exposure, IC₅₀ calculation) .

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases using colorimetric assays (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

Methodological Answer:

- Derivatization : Modify the aldehyde group to hydrazones, oximes, or Schiff bases to assess electronic effects on bioactivity .

- Analog Synthesis : Replace the 6-methylpyridin-2-yl group with other heteroaromatics (e.g., pyrazine, imidazole) and compare activity profiles .

- 3D-QSAR Modeling : Use software like Schrödinger or MOE to correlate substituent effects (e.g., steric bulk at position 4) with biological data from assays .

Q. What strategies resolve contradictions in reported biological data for similar piperidine-pyridine derivatives?

Methodological Answer:

- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., fixed cell lines, consistent solvent controls like DMSO ≤0.1%) .

- Target Engagement Studies : Confirm binding to proposed targets (e.g., GPCRs, kinases) using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

- Meta-Analysis : Compare data across structurally related compounds (e.g., 1-(4-methoxyphenyl)piperidine analogs) to identify trends in potency vs. lipophilicity .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets like serotonin receptors (5-HT₆) or histamine H₃, referencing crystal structures (PDB IDs: 4UDP, 3RZE) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å) and identify key residues (e.g., piperidine-aldehyde interactions with Asp114 in AChE) .

Q. What are the challenges in studying this compound’s stability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products (e.g., oxidation to carboxylic acid) .

- HPLC-PDA/HRMS : Track degradation kinetics and characterize impurities (e.g., dimerization via aldol condensation under basic conditions) .

- Stabilization : Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

Methodological Answer:

- Prodrug Design : Convert the aldehyde to a pro-drug (e.g., acetal or imine) to enhance solubility and metabolic stability .

- Formulation : Use nanoemulsions or cyclodextrin complexes (e.g., HP-β-CD) to improve aqueous solubility (≥1 mg/mL) .

- Permeability Assays : Perform Caco-2 or PAMPA studies to assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.